molecular formula C4H6ClNO3 B7855682 (2,5-Dioxooxolan-3-yl)azanium;chloride

(2,5-Dioxooxolan-3-yl)azanium;chloride

Cat. No.: B7855682
M. Wt: 151.55 g/mol
InChI Key: ZUOVTYLEICKQDF-UHFFFAOYSA-N
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Description

“(2,5-Dioxooxolan-3-yl)azanium;chloride” is a quaternary ammonium salt characterized by a five-membered dioxolane ring substituted with two ketone groups at positions 2 and 5 and an ammonium group at position 3, paired with a chloride counterion. The dioxolane ring (oxolane) introduces rigidity and polar functional groups, which may influence solubility, stability, and reactivity. Potential applications could include use as a building block in heterocyclic chemistry or in pharmaceutical intermediates, though direct evidence of its biological activity is lacking in the provided sources.

Properties

IUPAC Name

(2,5-dioxooxolan-3-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVTYLEICKQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxooxolan-3-yl)azanium;chloride typically involves the reaction of a suitable lactone precursor with an amine under acidic conditions to form the azanium ion. One common method includes:

    Starting Material: A lactone such as 2,5-dioxooxolane.

    Reaction with Amine: The lactone is reacted with an amine (e.g., ammonia or a primary amine) in the presence of hydrochloric acid.

    Formation of Azanium Ion: The acidic environment facilitates the formation of the azanium ion, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Reacting the lactone with the amine in a continuous flow reactor.

    Purification: The product is then purified using crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxooxolan-3-yl)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the lactone ring into a more reduced form.

    Substitution: The azanium ion can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can replace the chloride ion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxooxolan-3-yl)azanium;chloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing compounds that target specific biological pathways.

Industry

In industrial applications, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for producing high-performance materials with specific properties.

Mechanism of Action

The mechanism by which (2,5-Dioxooxolan-3-yl)azanium;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The lactone ring can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(2,5-Dioxooxolan-3-yl)azanium;chloride” with structurally related azanium salts from the evidence, focusing on substituents, counterions, and inferred properties:

Compound Name Substituents/Functional Groups Counterion Key Properties/Applications Reference
This compound Dioxolane ring with two ketones, ammonium group Cl⁻ High polarity, potential for hydrogen bonding; possible use in synthesis N/A
Benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride (benzoxonium chloride) Benzyl, dodecyl, and hydroxyethyl chains Cl⁻ Antiseptic, antileishmanial activity; amphiphilic structure enhances membrane interaction
Trimethyl-[3-(perfluoropentylsulfonylamino)propyl]azanium;sulfate Perfluorinated alkyl chain, sulfonamide group SO₄²⁻ Surfactant or material science applications; high thermal/chemical stability due to perfluoro groups

Structural Analysis

  • Rigidity vs.
  • Functional Groups : The ketones in the dioxolane ring may participate in hydrogen bonding or serve as electrophilic sites for nucleophilic attack. In contrast, hydroxyethyl groups in benzoxonium chloride contribute to hydrophilicity, and perfluoro chains impart lipophobicity .
  • Counterion Effects : Chloride (Cl⁻) is a common counterion with high solubility in polar solvents. Sulfate (SO₄²⁻) in perfluorinated analogs may reduce solubility but improve thermal stability .

Notes on Methodological Considerations

  • Structural Characterization : Tools like SHELXL and WinGX are critical for resolving crystal structures of azanium salts, particularly for analyzing the dioxolane ring’s conformation and counterion interactions .

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